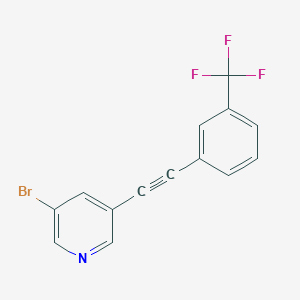
3-Bromo-5-(3-trifluoromethylphenylethynyl)-pyridine
Cat. No. B8516448
M. Wt: 326.11 g/mol
InChI Key: GBFGCDPOQDXIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07915424B2
Procedure details


Add triethylamine (6.2 mL, 44 mmol), copper (I) iodide (120.3 mg, 1.10 mmol) and bis(triphenylphosphine)palladium (II) dichloride (386 mg, 0.55 mmol) to a solution of 3-bromo-5-ethynylpyridine, (prepared essentially as described in PREPARATION 23), (2.0 g, 11 mmol) and 1-iodo-3-trifluoromethylbenzene (1.53 mL, 11 mmol) in ethyl acetate (12 mL). Stir at room temperature for 18 h. Concentrate and purify the residue by silica gel chromatography, eluting with 100:0 to 100:50 hexanes:ethyl acetate to give the title compound (2.1 g, 61%).


Name
copper (I) iodide
Quantity
120.3 mg
Type
catalyst
Reaction Step One

Name
bis(triphenylphosphine)palladium
Quantity
386 mg
Type
catalyst
Reaction Step One



Name
Yield
61%
Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.[Br:8][C:9]1[CH:10]=[N:11][CH:12]=[C:13]([C:15]#[CH:16])[CH:14]=1.I[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([C:24]([F:27])([F:26])[F:25])[CH:19]=1>C(OCC)(=O)C.[Cu]I.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Br:8][C:9]1[CH:10]=[N:11][CH:12]=[C:13]([C:15]#[C:16][C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([C:24]([F:27])([F:26])[F:25])[CH:19]=2)[CH:14]=1 |^1:41,55|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=C(C1)C#C
|
|
Name
|
copper (I) iodide
|
|
Quantity
|
120.3 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
bis(triphenylphosphine)palladium
|
|
Quantity
|
386 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.53 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC(=CC=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir at room temperature for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(prepared essentially
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purify the residue by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 100:0 to 100:50 hexanes
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=NC=C(C1)C#CC1=CC(=CC=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.1 g | |
| YIELD: PERCENTYIELD | 61% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
